(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Description
(7-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (CAS: 1189732-94-2) is a benzoxazine derivative with a carboxylic acid side chain. The core structure consists of a bicyclic benzoxazine ring system, where a chlorine atom is substituted at the 7-position, and a ketone group is present at the 3-position. The acetic acid moiety at the 4-position enhances its polarity, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate or bioactive molecule .
Properties
IUPAC Name |
2-(7-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(3-6)16-5-9(13)12(7)4-10(14)15/h1-3H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAAEUSPMBUSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminophenol derivatives with chloroacetic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoxazines.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid serves as a critical precursor for developing complex molecules. Its reactivity allows researchers to create diverse chemical libraries that are essential for drug discovery and material science .
Biology
The compound's structural attributes enable it to function as a probe in biochemical assays. It can interact with specific molecular targets, potentially inhibiting enzymes like proteases or kinases. This interaction can modulate various biochemical pathways, showcasing its utility in biological research .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. Studies suggest that these derivatives may exhibit anti-inflammatory , antimicrobial , and anticancer properties. Such activities make them promising candidates for drug development aimed at treating various diseases .
Industrial Applications
Industrially, this compound is valuable in producing specialty chemicals and advanced materials. Its ability to undergo multiple chemical transformations allows it to be used in synthesizing polymers and resins that have high-performance characteristics .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. This highlights the compound's potential as a lead structure for developing new antibiotics .
- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit inflammatory pathways in cellular models. These findings support the exploration of this compound class in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit proteases or kinases, leading to altered cellular functions .
Comparison with Similar Compounds
Positional Isomers of Chlorinated Benzoxazines
- 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid (CAS: 26494-58-6): Structural difference: Chlorine at the 6-position instead of 7-position. This compound is marketed as a pharmaceutical intermediate with 96% purity . Molecular Weight: 241.63 g/mol vs. 257.67 g/mol (7-chloro analog).
Halogen-Substituted Analogs
- 3-(7-Bromo-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid: Structural difference: Bromine replaces chlorine at the 7-position, and the side chain is a propanoic acid. Impact: Bromine’s larger atomic radius and higher molecular weight (371.14 g/mol) may enhance lipophilicity but reduce metabolic stability compared to the chloro analog. Priced at $399/g, it is used in high-cost pharmacological research .
Side Chain Modifications
- [3-Oxo-6-(pyrrolidin-1-ylcarbonyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid: Structural difference: A pyrrolidinylcarbonyl group at the 6-position. However, the increased complexity may reduce synthetic yield .
- 2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (CAS: 91119-98-1): Structural difference: Acetyl group at the 6-position and propanoic acid side chain.
Methyl-Substituted Derivatives
- (7-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid :
Key Data Table: Structural and Physicochemical Comparison
Biological Activity
(7-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.
Chemical Structure
The molecular formula of this compound is . Its structure features a benzoxazine ring that contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the benzoxazine class exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : The compound has shown promising results against various bacterial strains. In vitro tests indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µM for different strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 8 |
| Salmonella typhi | 12 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases .
Cytotoxicity
Studies on cytotoxicity reveal that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against HeLa and MCF-7 cells with IC50 values of approximately 25 µM and 30 µM respectively .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI assessed the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The results showed that this compound exhibited a strong antibacterial effect comparable to conventional antibiotics . -
Inflammation Model :
In an experimental model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
